molecular formula C21H16BrNO2 B6290089 (9H-Fluoren-9-yl)methyl (3-bromophenyl)carbamate CAS No. 2152776-28-6

(9H-Fluoren-9-yl)methyl (3-bromophenyl)carbamate

Cat. No.: B6290089
CAS No.: 2152776-28-6
M. Wt: 394.3 g/mol
InChI Key: JUNFLJPISLNUEL-UHFFFAOYSA-N
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Description

(9H-Fluoren-9-yl)methyl (3-bromophenyl)carbamate is an organic compound with the molecular formula C21H16BrNO2. It is a derivative of carbamate, featuring a fluorenylmethyl group and a bromophenyl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluoren-9-yl)methyl (3-bromophenyl)carbamate typically involves the reaction of (9H-Fluoren-9-yl)methyl chloroformate with 3-bromoaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(9H-Fluoren-9-yl)methyl (3-bromophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

Scientific Research Applications

(9H-Fluoren-9-yl)methyl (3-bromophenyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (9H-Fluoren-9-yl)methyl (3-bromophenyl)carbamate involves the formation of a stable carbamate linkage with target molecules. This linkage can inhibit the activity of enzymes by blocking their active sites or altering their conformation. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

Similar Compounds

    (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate: Similar in structure but with a propyl group instead of a phenyl group.

    (9H-Fluoren-9-yl)methyl (4-hydroxyphenyl)carbamate: Contains a hydroxy group on the phenyl ring.

    (9H-Fluoren-9-yl)methyl (3-chlorophenyl)carbamate: Similar but with a chlorine atom instead of bromine.

Uniqueness

(9H-Fluoren-9-yl)methyl (3-bromophenyl)carbamate is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Its stability and reactivity also make it valuable in research and industrial applications .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(3-bromophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrNO2/c22-14-6-5-7-15(12-14)23-21(24)25-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20H,13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNFLJPISLNUEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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